(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-5-20-13(2)10-15(14(20)3)11-16(12-18)17(21)19-6-8-22-9-7-19/h10-11H,4-9H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULJFNXVKCCDR-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
- CAS Number : 1259233-80-1
The compound features a unique structure that combines a pyrrole ring with a morpholine moiety and a nitrile functional group, which are known to enhance solubility and bioavailability in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. Techniques like chromatography are employed for purification purposes.
While the exact mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets, including enzymes and receptors involved in pharmacological processes. Compounds with similar structural characteristics have shown promising activities such as:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Affecting receptor activity which may lead to therapeutic effects.
Case Studies and Research Findings
-
Cell Culture Studies :
- In a study exploring the effects of similar compounds on cell-specific antibody production, it was found that derivatives containing pyrrole structures can enhance monoclonal antibody production while suppressing cell growth. This suggests that this compound may also possess similar properties that could be leveraged for therapeutic applications in biopharmaceuticals .
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Structure-Activity Relationship (SAR) :
- Research into related compounds has indicated that certain structural components, particularly the 2,5-dimethylpyrrole fragment, significantly contribute to biological activity. These findings highlight the importance of specific molecular configurations in enhancing the efficacy of drug candidates .
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Potential Applications :
- The compound's unique structure suggests potential applications in treating diseases where enzyme inhibition or receptor modulation is beneficial. This includes areas such as cancer therapy and metabolic disorders.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Temperature control : Reactions often require maintaining 60–80°C to avoid side products (e.g., isomerization of the nitrile group) .
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst optimization : Use of palladium or copper catalysts for cross-coupling steps (e.g., forming the pyrrole ring) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures ensure >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR verify the (Z)-configuration of the propenenitrile moiety and morpholine substitution patterns. Key signals include δ 7.8–8.2 ppm (alkene protons) and δ 3.4–3.7 ppm (morpholine methylenes) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and detect impurities (<0.5% threshold) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 358.2012) .
Q. How does the stereochemistry (Z/E isomerism) of the propenenitrile group influence stability and reactivity?
The (Z)-isomer exhibits greater thermodynamic stability due to reduced steric hindrance between the pyrrole methyl groups and morpholine carbonyl. Experimental data show a 15:1 (Z:E) ratio under optimized conditions (DMF, 70°C), validated by NOESY correlations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for the final cyclization step?
Discrepancies (e.g., 40–75% yields) arise from:
- Oxygen sensitivity : Use of inert atmospheres (N2/Ar) improves yields by 20% by preventing oxidation of intermediates .
- Catalyst loading : Titration of Pd(OAc)2 (0.5–2 mol%) shows a nonlinear relationship; excess catalyst promotes decomposition .
- Reaction monitoring : Real-time HPLC tracking identifies incomplete conversions, enabling adjustments to reaction time (6–12 hr) .
Q. What computational methods validate the compound’s conformation and electronic properties?
- DFT calculations : B3LYP/6-31G(d) models predict the lowest-energy conformation, aligning with X-ray crystallography data (dihedral angle: 120° between pyrrole and morpholine) .
- Molecular docking : Simulations with cytochrome P450 enzymes reveal binding affinities (ΔG = -8.2 kcal/mol), explaining metabolic stability trends .
Q. How do structural modifications (e.g., pyrrole alkylation or morpholine substitution) affect bioactivity?
- Pyrrole modifications : Replacing the propyl group with isopropyl reduces logP by 0.3, enhancing aqueous solubility but decreasing membrane permeability .
- Morpholine variants : Substituting morpholine with piperidine increases IC50 values (e.g., from 12 nM to 45 nM in kinase inhibition assays) due to altered hydrogen-bonding networks .
Methodological Challenges
Q. What protocols mitigate degradation during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon increases shelf life (12 months at -20°C) .
- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) prevents radical-mediated nitrile hydrolysis .
Q. How are kinetic studies designed to probe reaction mechanisms (e.g., nucleophilic vs. radical pathways)?
- Isotopic labeling : 13C-labeled nitrile groups track intermediates via NMR, distinguishing SN2 (concerted) vs. radical (stepwise) mechanisms .
- Quenching experiments : Adding TEMPO (radical scavenger) reduces yields by 50% in radical-dependent steps, confirming pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
